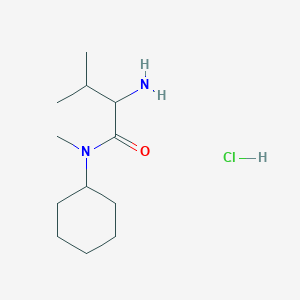![molecular formula C12H16BrNO B1527476 3-Bromo-N-[(oxan-4-yl)methyl]aniline CAS No. 1285238-15-4](/img/structure/B1527476.png)
3-Bromo-N-[(oxan-4-yl)methyl]aniline
Descripción general
Descripción
3-Bromo-N-[(oxan-4-yl)methyl]aniline, also known as 3-bromo-N-methoxybenzylamine or 3-BMOBA, is an aromatic heterocyclic compound with a molecular formula of C9H10BrNO. It is a colorless solid with a melting point of 115-118°C that is insoluble in water. 3-BMOBA has a wide range of applications in the field of organic chemistry and is used in the synthesis of many compounds.
Aplicaciones Científicas De Investigación
Synthesis of Anilines
Anilines are a class of compounds that are derived from ammonia by substitution of one or more hydrogen atoms with phenyl groups . “3-bromo-N-(oxan-4-ylmethyl)aniline” falls under this category. The synthesis of anilines is a significant topic in the field of organic chemistry .
Nucleophilic Substitution Reactions
The bromine atom in “3-bromo-N-(oxan-4-ylmethyl)aniline” makes it a good candidate for nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces the bromine atom in the compound .
Palladium-Catalyzed Methods
Palladium-catalyzed methods are widely used in organic synthesis, and “3-bromo-N-(oxan-4-ylmethyl)aniline” could potentially be used in such reactions . The bromine atom in the compound can be replaced by a variety of nucleophiles in the presence of a palladium catalyst .
α-Bromination Reaction on Acetophenone Derivatives
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . “3-bromo-N-(oxan-4-ylmethyl)aniline” could potentially be used in this reaction .
Antibacterial Drugs
Sulfonamides are used as antibacterial drugs for decades . Although “3-bromo-N-(oxan-4-ylmethyl)aniline” is not a sulfonamide, it could potentially be modified to create a sulfonamide derivative . This could potentially expand its range of applications to include antibacterial drugs .
Organic Synthesis Intermediate
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . “3-bromo-N-(oxan-4-ylmethyl)aniline” could potentially be used as an intermediate in these reactions .
Propiedades
IUPAC Name |
3-bromo-N-(oxan-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)14-9-10-4-6-15-7-5-10/h1-3,8,10,14H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGOOPQRSUFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(oxan-4-ylmethyl)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

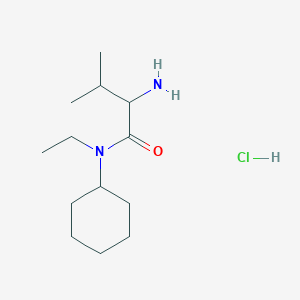
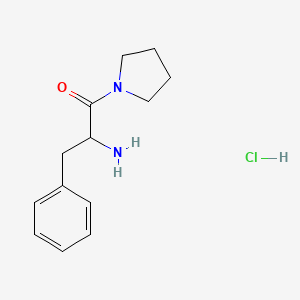

![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)
![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)

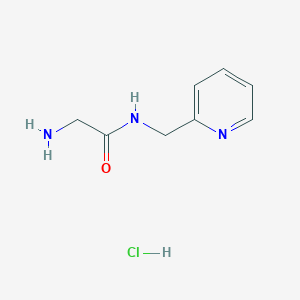
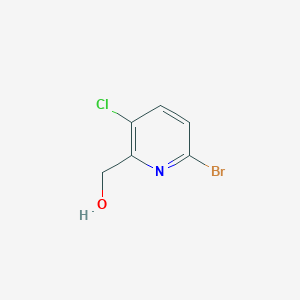
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
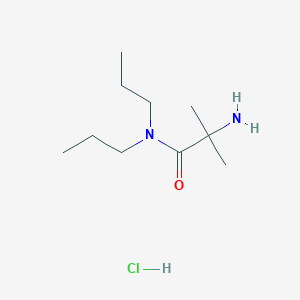
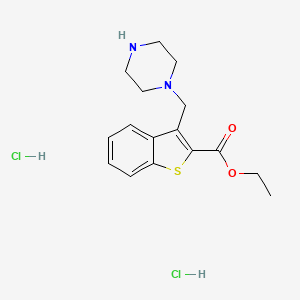
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)
